N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position, a 4-oxo moiety, and a 2-nitrobenzamide substituent at the C5 position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its structure combines a rigid pyrazolo-pyrimidine core with sterically bulky and electron-withdrawing groups, which may enhance binding affinity to biological targets such as kinases or microbial enzymes .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-16(2,3)21-13-11(8-18-21)15(24)20(9-17-13)19-14(23)10-6-4-5-7-12(10)22(25)26/h4-9H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALLWKCDDCDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
Notes:
- Nitro Group Impact : The 2-nitrobenzamide substituent introduces strong electron-withdrawing effects, which may stabilize the molecule’s conformation and enhance interactions with nitroreductases or microbial targets . In contrast, the 4-ethoxyphenyl group in the acetamide derivative () provides electron-donating properties, likely altering solubility and bioavailability .
- Biological Activity Trends : Compounds with nitro groups (e.g., 5c and the target) show antiproliferative or antimicrobial activity, while trifluoromethylphenyl derivatives () are associated with kinase inhibition due to enhanced electronic interactions .
Spectroscopic and Analytical Data
- FTIR/NMR: The target compound’s 2-nitrobenzamide group would exhibit characteristic peaks at ~1640 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch), consistent with compound 5d in .
- Mass Spectrometry : The molecular ion peak [M+1]+ for the target is expected near m/z 370, aligning with the acetamide derivative in (m/z 369.42) .
Research Findings and Implications
Antimicrobial Potential: The nitro group in the target compound correlates with antimicrobial activity observed in analogous structures (e.g., 5d in ), suggesting utility against resistant bacterial strains .
Thermal Stability: Higher melting points in nitro-substituted derivatives (e.g., 5c: 244–246°C) compared to methoxy or dimethylamino analogs (5b: 246–248°C) indicate enhanced crystallinity and stability .
Drug Likeliness : The tert-butyl group improves lipophilicity (calculated LogP ~2.5), favoring blood-brain barrier penetration, while the nitro group may limit solubility—a trade-off requiring formulation optimization .
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.28 g/mol. The structure features a pyrazolo ring fused to a pyrimidine, along with a nitrobenzamide moiety.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents substrate interaction, thereby inhibiting cell cycle progression and potentially leading to apoptosis in cancer cells .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, research indicates that this compound exhibits selective inhibition against cancer cell lines by inducing cell cycle arrest at the G1 phase and promoting apoptosis through intrinsic pathways .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. A study demonstrated its ability to inhibit aldehyde dehydrogenase (ALDH), which is crucial for detoxifying aldehydes and plays a role in cancer progression. This inhibition could enhance the efficacy of chemotherapeutic agents when used in combination therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Effect | Reference |
|---|---|---|---|
| Anticancer | Cyclin-dependent kinases (CDKs) | Cell cycle arrest | |
| Enzyme Inhibition | Aldehyde dehydrogenase (ALDH) | Enhanced drug efficacy |
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| This compound | 899751-67-8 | 278.28 g/mol | CDK Inhibition |
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylpropanamide | 899945-76-7 | 379.40 g/mol | ALDH Inhibition |
Case Studies
Case Study 1: CDK Inhibition and Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the compound's ability to inhibit CDK activity effectively.
Case Study 2: Combination Therapy with Chemotherapeutics
In another investigation focusing on ovarian cancer models, combining this compound with traditional chemotherapeutics yielded enhanced cytotoxic effects compared to monotherapy. This suggests potential for its use as an adjunct treatment in clinical settings.
Q & A
Q. How should researchers contextualize conflicting cytotoxicity data between 2D vs. 3D cell models?
- Contextual Framework :
- 3D Spheroid Models : Better mimic tumor microenvironments; prioritize IC shifts (e.g., 3D IC = 2.5× higher than 2D) .
- Hypoxia Effects : Assess compound activity under low-oxygen conditions (e.g., 1% O) using hypoxia chambers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
